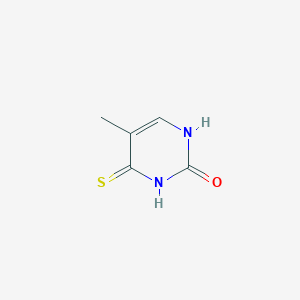

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Description

5-Methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound featuring a dihydropyrimidinone core with a thioxo group at position 4 and a methyl substituent at position 3. The compound is also known by several synonyms, including 4-Thiodeoxythymidine and 1-(2-deoxy-β-D-ribofuranosyl)-5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, indicating its structural resemblance to nucleoside analogs .

Properties

IUPAC Name |

5-methyl-4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-6-5(8)7-4(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPMCUUYNASDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction can be carried out using various catalysts, including Lewis acids and Bronsted acids, to improve the yield and selectivity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using continuous flow processes. One such method involves the use of twin screw extrusion, which allows for solvent and catalyst-free synthesis. This method is advantageous as it can be easily scaled up and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral activities.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Substituents at Position 4

- 4-Phenyl Derivatives : Compounds like 5-ethoxycarbonyl-4-phenyl-6-methyl-DHPM (e.g., Monastrol) exhibit microtubule inhibition but show lower cytotoxic activity (IC₅₀ > 50 μM) compared to thioxo derivatives .

- 4-(4-Nitrophenyl) Derivatives : Substitution with electron-withdrawing groups (e.g., nitro) enhances anticancer activity. For example, 5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-DHPM (Compound 2d) demonstrated 2-fold higher activity against glioma cells than Monastrol .

Substituents at Position 5

- 5-Ethoxycarbonyl Group : Found in compounds like 5-ethoxycarbonyl-4-(2-furanyl)-DHPM (Compound 6, Table 1), this group improves solubility and has been associated with antihypertensive activity .

- 5-Aminocarbonyl/Adamantylcarbamoyl: Adamantane-containing derivatives (e.g., Compound IIb) show exceptional cytotoxicity (IC₅₀ = 1.03 μg/mL against A-549 lung cancer cells), attributed to enhanced lipophilicity and target affinity .

Substituents at Position 6

- 6-Methyl Group : Common in many DHPMs, including the target compound, this group provides moderate steric bulk without significantly altering reactivity.

- 6-Ethyl/Propyl Groups : Larger alkyl chains (e.g., in 6-ethyl-4-(4-methoxyphenyl)-DHPM) may enhance membrane permeability but reduce synthetic yields due to steric effects during cyclization .

Key Research Findings

- Thioxo vs. Oxo Groups : Thioxo derivatives exhibit higher cytotoxic activity than oxo analogs, likely due to increased sulfur-mediated interactions with biological targets .

- Electron-Withdrawing Substituents : Nitro or halide groups at position 4 enhance anticancer potency but may reduce synthetic yields due to side reactions .

- Adamantane Hybrids : Incorporation of adamantyl groups significantly improves activity, making them promising candidates for targeted therapies .

Biological Activity

5-Methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (CAS Number: 35455-79-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 142.18 g/mol. The compound features a thioxo group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| CAS Number | 35455-79-9 |

| Solubility | Varies by solvent |

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit notable antimicrobial properties. A study evaluated the in vitro antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives possess significant inhibitory effects on bacterial growth, suggesting potential as antibacterial agents .

Anticancer Properties

This compound has shown promise as an anticancer agent. It inhibits the microtubule-stimulated ATPase activity of kinesin Eg5, which is crucial for cell division. This inhibition can lead to cell cycle arrest in cancer cells. In vitro studies have reported that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that certain dihydropyrimidine derivatives can reduce inflammation markers in vitro. These findings suggest that this compound may be beneficial in treating inflammatory diseases .

Case Studies

- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial activity of several dihydropyrimidine derivatives against standard bacterial strains. The results indicated that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some derivatives showing effectiveness comparable to conventional antibiotics .

- Anticancer Research : A detailed investigation into the anticancer potential of dihydropyrimidine derivatives highlighted the ability of these compounds to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of apoptotic pathways .

Q & A

Q. How do structural variations influence reactivity in nucleophilic/electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.